![molecular formula C23H18FN7 B2361603 N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1005297-03-9](/img/structure/B2361603.png)
N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound that has been studied for its potential biological applications . It has been found to bind to TrkA kinase, a protein involved in pain signaling .
Synthesis Analysis
The synthesis of this compound and similar derivatives involves acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . It binds to TrkA kinase, a protein involved in pain signaling .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Applications De Recherche Scientifique
Hydrogen Bonding and Molecular Structure
Research on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including similar compounds to the specified chemical, has explored their hydrogen bonding and molecular structure. Studies reveal various stoichiometric hydrates and solvent-free forms of these compounds, showing hydrogen-bonded sheets and three-dimensional frameworks in their structures (Trilleras et al., 2008).
Antimycobacterial Activity
Pyrazolo[1,5-a]pyrimidines, related to the specified compound, have shown potent inhibitory effects on mycobacterial ATP synthase, suggesting potential applications in treating Mycobacterium tuberculosis. Structural modifications, including the introduction of fluorophenyl groups, have been pivotal in enhancing their efficacy (Sutherland et al., 2022).
Inhibitors in Cancer Research
N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives, similar to the requested compound, have been investigated as novel inhibitors of casein kinase 1 (CK1), a key enzyme implicated in cancer and central nervous system disorders. These studies highlight the therapeutic potential of such compounds in targeting aberrant CK1 activation (Yang et al., 2012).
Herbicidal Activity
Certain pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, structurally related to the compound , have demonstrated good herbicidal activities. These studies suggest potential agricultural applications for controlling the growth of harmful plants like Brassica napus and Echinochloa crusgalli (Luo et al., 2017).
Antimicrobial Activity
Research into pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines, has shown their significance in medicinal chemistry, particularly for their antimicrobial properties. This implies potential applications in developing new antimicrobial agents (Rathod & Solanki, 2018).
Mécanisme D'action
Target of Action
The primary target of this compound is the TrkA kinase . TrkA kinase is a protein that plays a crucial role in the growth and survival of certain nerve cells. It is a part of the tropomyosin receptor kinase (Trk) family, which consists of TrkA, TrkB, and TrkC. These proteins are receptors for neurotrophins, a family of growth factors that promote the survival and differentiation of neurons.
Mode of Action
The compound acts as an inhibitor of TrkA kinase . It binds to the kinase, thereby preventing it from performing its normal function. This inhibition can lead to a decrease in the survival and growth of certain nerve cells that rely on TrkA kinase for these processes.
Pharmacokinetics
The compound’s efficacy in both inflammatory and neuropathic pain models upon oral dosing suggests that it may have favorable adme properties .
Result of Action
The result of the compound’s action is a decrease in the survival and growth of certain nerve cells. This is due to its inhibition of TrkA kinase, which plays a crucial role in these processes .
Analyse Biochimique
Biochemical Properties
The compound 4-N-(3-fluorophenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with CDK2, a key enzyme involved in cell cycle regulation . The nature of this interaction involves the compound fitting into the active site of CDK2, potentially inhibiting its activity .
Cellular Effects
The compound has shown significant inhibitory effects on the growth of several cell lines, including MCF-7 and HCT-116 . It appears to alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of 4-N-(3-fluorophenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine involves binding to the active site of CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to apoptosis .
Metabolic Pathways
Given its interaction with CDK2, it may influence pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it may be localized to regions of the cell where CDK2 is active .
Propriétés
IUPAC Name |
4-N-(3-fluorophenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7/c24-17-7-4-8-18(12-17)28-21-20-15-27-31(19-9-2-1-3-10-19)22(20)30-23(29-21)26-14-16-6-5-11-25-13-16/h1-13,15H,14H2,(H2,26,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZXJIXYBHMIER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC(=CC=C4)F)NCC5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
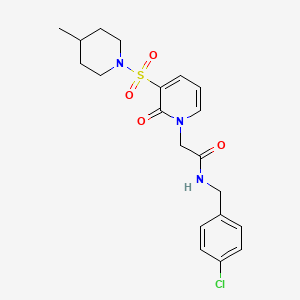
![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B2361525.png)
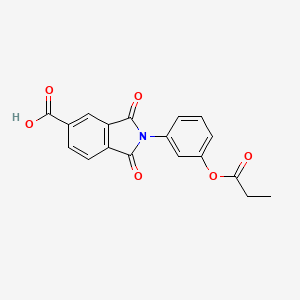
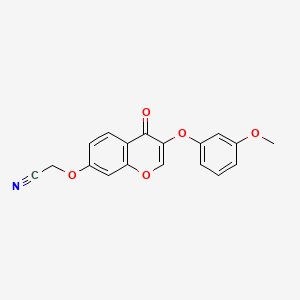
![N-(1-cyanocyclopentyl)-2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetamide](/img/structure/B2361533.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2361535.png)
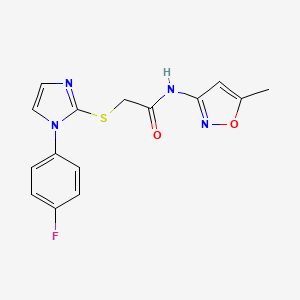
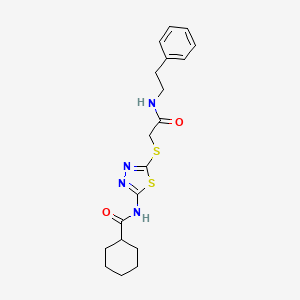
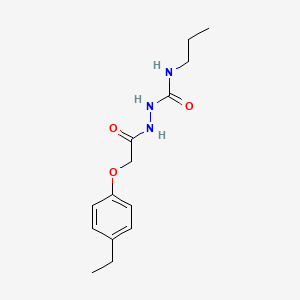
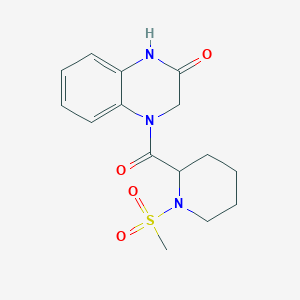
![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)
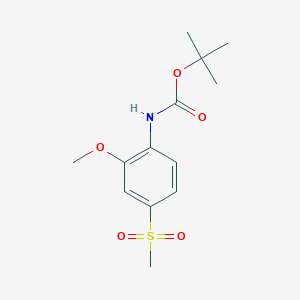
![N1-(sec-butyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2361543.png)
